Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate
Description
Chemical Identity and Nomenclature
Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F]triazine-6-carboxylate is registered under the Chemical Abstracts Service number 651744-40-0 and possesses the molecular formula C₁₂H₁₅N₃O₃. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name ethyl 4-hydroxy-5-isopropylpyrrolo[2,1-f]triazine-6-carboxylate reflecting its structural complexity. Alternative nomenclature systems have resulted in several synonymous designations, including ethyl 4-oxo-5-(propan-2-yl)-3H,4H-pyrrolo[2,1-f]triazine-6-carboxylate and ethyl 5-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F]triazine-6-carboxylate.
The molecular weight of 249.27 daltons reflects the compound's moderate size within the pharmaceutical chemical space. The International Chemical Identifier key VTASDCRFXWOYNX-UHFFFAOYSA-N provides a unique digital fingerprint for computational database searches and structural identification. The compound's Material Safety Data Sheet number MFCD11976589 facilitates regulatory compliance and safety documentation across industrial applications. Physical characterization reveals the compound typically appears as a white to yellow solid material with room temperature storage stability.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 651744-40-0 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| International Chemical Identifier Key | VTASDCRFXWOYNX-UHFFFAOYSA-N |
| Material Safety Data Sheet Number | MFCD11976589 |
| Physical Appearance | White to Yellow Solid |
| Storage Temperature | Room Temperature |
| Typical Purity | 95-99% |
Historical Context in Pyrrolotriazine Research
The developmental trajectory of pyrrolotriazine chemistry traces back to the late 1970s when the pyrrolo[2,1-f]triazine core structure was first synthesized, though practical applications remained limited for over a decade. The breakthrough period occurred in the early 1990s when researchers recognized the potential of this heterocyclic system as a purine-like mimetic in carbon-nucleoside chemistry. This initial application marked the beginning of sustained interest in pyrrolotriazine derivatives, establishing the foundation for subsequent pharmaceutical applications.
The early 2000s witnessed a significant expansion in pyrrolotriazine research, driven primarily by the explosive growth of the kinase inhibitor field and the urgent need for novel druggable scaffolds. During this period, the unique nitrogen-nitrogen bond-containing heterocycle with bridgehead nitrogen gained recognition for its ability to provide diverse therapeutic applications against multiple targets. The compound class transitioned from peripheral research interest to mainstream medicinal chemistry, with investigators recognizing the scaffold's remarkable adaptability for addressing various biological targets.
Contemporary research has elevated pyrrolo[2,1-f]triazine derivatives to the status of privileged scaffolds, acknowledging their exceptional versatility in yielding compounds with diverse biological activities. The historical progression from initial synthesis to current applications demonstrates the iterative nature of chemical research, where fundamental discoveries eventually find practical applications through sustained investigation. Recent synthetic methodologies have focused on developing efficient, scalable preparation routes that support both research applications and potential commercial production.
Significance in Heterocyclic Chemistry
Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F]triazine-6-carboxylate exemplifies the concept of privileged scaffolds in modern medicinal chemistry, representing a structural template that demonstrates exceptional versatility in biological applications. The pyrrolo[2,1-f]triazine framework has earned recognition for its ability to generate derivatives with diverse pharmacological activities, including anti-anaplastic lymphoma kinase, Janus kinase 2, vascular endothelial growth factor receptor-2, epidermal growth factor receptor, human epidermal growth factor receptor 2, Met kinase, p38α mitogen-activated protein kinase, and insulin-like growth factor receptor kinase activities. This broad spectrum of biological interactions positions the compound within an elite class of heterocyclic structures capable of addressing multiple therapeutic targets.
The electron-rich nitrogen heterocycle framework enables diverse molecular interactions through hydrogen bonding, dipole-dipole interactions, hydrophobic effects, van der Waals forces, and π-stacking mechanisms. These interaction capabilities provide the molecular foundation for the scaffold's privileged status, allowing for effective engagement with various biological targets through complementary binding mechanisms. The bridgehead nitrogen configuration contributes unique geometric constraints that influence molecular conformation and binding affinity, distinguishing pyrrolotriazines from other heterocyclic systems.
Recent investigations have emphasized the systematic exploration of structure-activity relationships within the pyrrolotriazine class, revealing how specific substitution patterns influence biological activity. The isopropyl and ethyl carboxylate substituents in the target compound represent strategic modifications that can modulate physicochemical properties including lipophilicity, metabolic stability, and binding selectivity. Contemporary research continues to expand the understanding of how structural modifications within this scaffold can be optimized for specific therapeutic applications, reinforcing its significance in heterocyclic chemistry.
Structural Characteristics and Classification
The structural architecture of ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F]triazine-6-carboxylate consists of a bicyclic fused ring system where a pyrrole ring is condensed with a triazine ring through a bridgehead nitrogen atom. This fusion pattern creates a unique heterocyclic framework categorized as a pyrrolotriazinone, specifically belonging to the pyrrolo[2,1-f]triazin-4(1H)-one class when considering the hydroxyl group as an enol tautomer of a ketone. The bridgehead nitrogen configuration distinguishes this compound from other nitrogen heterocycles, providing distinctive geometric and electronic properties that influence both chemical reactivity and biological activity.
The substituent pattern includes an isopropyl group at position 5 and an ethyl carboxylate group at position 6, modifications that significantly influence the compound's physicochemical properties and potential biological interactions. The hydroxyl group at position 4 can exist in tautomeric equilibrium with a ketone form, contributing to the compound's chemical behavior and potential for hydrogen bonding interactions. This tautomerism is characteristic of many biologically active pyrrolotriazinone derivatives and plays a crucial role in their pharmacological properties.
Computational analysis reveals that the compound adopts a relatively planar conformation due to the aromatic character of the fused ring system, while the isopropyl and ethyl carboxylate substituents provide three-dimensional structural diversity. The nitrogen atoms within the triazine portion of the molecule serve as potential hydrogen bond acceptors, while the hydroxyl group can function as both a hydrogen bond donor and acceptor. These structural features combine to create a molecular architecture well-suited for diverse protein-ligand interactions, supporting the compound's classification within the privileged scaffold category.
Properties
IUPAC Name |
ethyl 4-oxo-5-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-12(17)8-5-15-10(9(8)7(2)3)11(16)13-6-14-15/h5-7H,4H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTASDCRFXWOYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C(C)C)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434220 | |
| Record name | Ethyl 4-oxo-5-(propan-2-yl)-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-40-0 | |
| Record name | Ethyl 4-oxo-5-(propan-2-yl)-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate, with the CAS number 651744-40-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of pyrrolo[1,2-f][1,2,4]triazines, which have been explored for their kinase inhibitory properties and other therapeutic applications.
- Molecular Formula : C₁₂H₁₅N₃O₃
- Molar Mass : 235.27 g/mol
- Structure : The compound features a pyrrolo[1,2-f][1,2,4]triazine core substituted with a hydroxyl group and an isopropyl group.
| Property | Value |
|---|---|
| CAS Number | 651744-40-0 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molar Mass | 235.27 g/mol |
| Purity | ≥95% |
Anticancer Properties
Recent research indicates that compounds within the pyrrolo[1,2-f][1,2,4]triazine family exhibit significant anticancer activity by acting as inhibitors of various protein kinases. In particular:
- Kinase Inhibition : this compound has been identified as a potential inhibitor of p38 MAP kinase. This kinase plays a crucial role in cellular responses to stress and inflammation and is implicated in various cancers.
Case Study: p38 MAP Kinase Inhibition
A study conducted by Dyckman et al. (2011) demonstrated the efficacy of pyrrolo[1,2-f][1,2,4]triazine derivatives in inhibiting p38α MAP kinase. The incorporation of specific substituents at the C6 position significantly enhanced the potency of these compounds in cell-based assays.
Neuroprotective Effects
Emerging evidence suggests that the compound may also possess neuroprotective properties. Research indicates that certain triazine derivatives can protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Kinase Inhibition : By mimicking ATP-binding sites on kinases, this compound can effectively inhibit their activity.
- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group may contribute to its ability to scavenge ROS, thereby mitigating oxidative damage in cells.
Scientific Research Applications
Anticancer Research
One of the primary applications of ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate is in the field of anticancer research. Studies have indicated that compounds with a pyrrolo[2,1-f][1,2,4]triazine nucleus exhibit promising activity against various cancer cell lines.
Case Study: Kinase Inhibition
A notable study highlighted the synthesis of novel triazine compounds that act as selective inhibitors of protein kinases. This compound has been identified as a potential candidate for further development due to its structural similarity to established kinase inhibitors like quinazoline derivatives. The compound's ability to inhibit tyrosine kinase activity is particularly noteworthy .
Medicinal Chemistry Applications
In addition to its anticancer properties, this compound has been explored for its potential in treating other diseases. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrrolo[1,2-F][1,2,4]triazines has shown that specific substitutions can significantly affect their pharmacological profiles. This compound serves as a valuable scaffold for synthesizing analogs with improved efficacy and reduced toxicity .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Research | Potential inhibitor of cancer cell proliferation through kinase inhibition. |
| Medicinal Chemistry | Scaffold for developing analogs with enhanced biological activity. |
| Structure-Activity Studies | Insights into modifications that improve pharmacological properties. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Positions 4 and 5
The biological and physicochemical properties of pyrrolotriazine derivatives are highly dependent on substituents at positions 4 and 4. Below is a comparative analysis of key analogs:
Table 1: Substituent and Molecular Comparison
Key Observations :
- Chlorinated Derivatives : Chloro substituents at position 4 (e.g., CAS 658084-80-1 and 427878-41-9) enhance molecular weight and alter reactivity, making them precursors for nucleophilic substitution reactions .
- Hydroxy vs. Methoxy : Hydroxy groups (CAS 651744-40-0) may participate in hydrogen bonding, influencing solubility, while methoxy groups (CAS 310443-54-0) increase hydrophobicity .
- Oxo vs.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 165°C | 85-90% | |
| Esterification | Ethyl chloroformate, TEA, RT | 75% |
How can the purity and structural identity of this compound be rigorously confirmed?
Basic Research Focus
Methodological Approach :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%) .
- NMR : Key signals include the ester carbonyl (δ ~165 ppm in ¹³C NMR) and hydroxy proton (δ ~12 ppm in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 279.0852 for [M+H]⁺) .
Data Contradiction Tip : Discrepancies in NMR shifts may arise from tautomerism; use variable-temperature NMR to resolve .
What advanced techniques are recommended for resolving its crystal structure and electronic properties?
Advanced Research Focus
X-ray Crystallography :
Q. Computational Analysis :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and predict reactivity .
How is its antiviral activity against respiratory syncytial virus (RSV) evaluated in vitro?
Advanced Research Focus
Assay Design :
Q. Mechanistic Insight :
- Docking Studies : Model interactions with RSV fusion (F) protein using AutoDock Vina; prioritize residues like Lys334 and Asp486 for hydrogen bonding .
How should researchers address contradictions in reported biological activities across studies?
Advanced Research Focus
Root Cause Analysis :
Q. Validation Strategy :
- Meta-Analysis : Pool data from ≥3 independent studies to identify consensus EC₅₀ ranges.
- Resynthesis and Retesting : Confirm activity of disputed analogs under standardized protocols .
What computational strategies are effective for studying its interaction with viral targets?
Advanced Research Focus
Molecular Dynamics (MD) Simulations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
